tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 203663-25-6
VCID: VC2106197
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC(CC2C1)O
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol

tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS No.: 203663-25-6

Cat. No.: VC2106197

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate - 203663-25-6

Specification

CAS No. 203663-25-6
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
IUPAC Name tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3
Standard InChI Key DIDQRACXWWEPDZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(CC2C1)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(CC2C1)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate represents a specialized organic compound belonging to the cyclopenta[c]pyrrole class. The compound is registered under multiple Chemical Abstracts Service (CAS) numbers, reflecting its various stereochemical configurations or synthetic pathways. The primary CAS identifiers include 203663-25-6, 912563-45-2, and 875926-93-5 .

The compound is also identified by its European Community (EC) Number 886-424-4, providing regulatory recognition within European chemical frameworks . Several synonyms are used in scientific literature, including "tert-butyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate" and "tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate" .

Structural Features

The molecular structure of this compound is characterized by a bicyclic framework comprising a fused cyclopentane and pyrrole ring system. A hydroxyl group is positioned at the C-5 carbon of the cyclopentane ring, while a tert-butyloxycarbonyl (Boc) protecting group is attached to the nitrogen atom of the pyrrole ring .

This structure yields a compound with multiple stereogenic centers, resulting in various stereoisomers. Notable stereochemical designations include (3aR,5r,6aS), (3aR,5R,6aS), and other configurations that describe the relative or absolute orientation of substituents at key positions in the molecular framework .

Physical and Chemical Properties

Fundamental Properties

The physical and chemical characteristics of tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate are fundamental to understanding its behavior in various applications. The compound has a molecular formula of C12H21NO3 and a precise molecular weight of 227.30 g/mol (sometimes reported as 227.31 g/mol) .

The compound contains several functional groups that influence its reactivity profile:

  • A secondary alcohol (hydroxyl group at C-5)

  • A carbamate functionality (from the Boc protecting group)

  • A tertiary butyl ester group

Chemical Identifiers

For computational and database purposes, the compound is represented by several standard chemical identifiers:

Identifier TypeValue
SMILES NotationCC(C)(C)OC(=O)N1CC2CC(O)CC2C1
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3
InChIKeyDIDQRACXWWEPDZ-UHFFFAOYSA-N
PubChem CID22594656

These identifiers provide unique representations of the compound's structure and enable precise cross-referencing across chemical databases .

Stereochemistry and Structural Variants

Stereochemical Configurations

tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits complex stereochemistry due to its multiple stereogenic centers. Various stereoisomers have been documented in research literature, with differing biological and chemical properties .

The most commonly referenced stereochemical designations include:

Stereochemical DesignationDescription
(3aR,5r,6aS)Indicates specific absolute configuration at positions 3a and 6a, with relative configuration at position 5
(3aR,5R,6aS)Defines absolute configurations at all three stereogenic centers
(3aR,6aS)Specifies configuration only at positions 3a and 6a
Cis-configurationDescribes the relative orientation of key substituents

Each stereochemical variant may exhibit different reactivity patterns and biological activities, making stereochemical control an important consideration in synthesis .

Related Compounds

Several structurally related compounds have been documented, including:

  • tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid, featuring a ketone instead of a hydroxyl group at the C-5 position

  • Various derivatives with modified substituents at key positions

These structural analogs represent important synthetic targets and intermediates in their own right, with applications similar to the parent compound .

Synthesis and Applications

Research Applications

tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves several important functions in scientific research:

  • It functions as a versatile synthetic intermediate in the preparation of more complex molecules, particularly in medicinal chemistry

  • The compound has been investigated for potential therapeutic properties, making it a valuable precursor in drug development programs

  • It serves as a building block in the production of specialty chemicals and materials

The tert-butyl ester group provides chemical stability while allowing for selective deprotection under appropriate conditions, making this compound particularly useful in multistep synthesis where orthogonal protection strategies are required.

Hazard CategoryClassification
Signal WordWarning
Hazard StatementsH302-H317
Precautionary StatementsP280

The H302 classification indicates the compound is harmful if swallowed, while H317 suggests it may cause an allergic skin reaction. P280 advises users to wear protective gloves, clothing, and eye/face protection when handling the compound .

Structural Analysis and Characterization

Structural Comparison

The core hexahydrocyclopenta[c]pyrrole structure makes this compound distinct from common heterocycles, while sharing features with other bicyclic nitrogen-containing compounds. The specific arrangement of the hydroxyl group and tert-butyloxycarbonyl moiety creates a unique chemical entity with distinctive reactivity patterns.

Compared to similar compounds, such as the oxidized variant (tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate), the hydroxyl group provides opportunities for further functionalization through various alcohol transformation reactions .

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